Lipophilicity Tuning: Calculated LogP Advantage Over 4-Methyl and 4-Fluoro Analogs
The 4-ethoxy substituent provides an intermediate calculated logP that is distinct from both the more lipophilic 4-propyl analog and the less lipophilic 4-methyl or unsubstituted parent structures. While experimentally determined logP for the target compound is not publicly available, in silico predictions consistently place the 4-ethoxy derivative in an optimal range for balancing membrane permeability and aqueous solubility in CNS drug design . Computational models indicate a calculated logP of approximately 3.0–4.2 for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide derivatives, with the ethoxy group contributing roughly +0.5 to +0.8 log units relative to the unsubstituted or 4-methyl parent . A head-to-head quantitative comparison remains unavailable.
| Evidence Dimension | Calculated logP |
|---|---|
| Target Compound Data | Predicted range ~3.0–4.2 (based on in silico fragment contribution models) |
| Comparator Or Baseline | Unsubstituted parent compound: predicted logP ~2.5–3.4; 4-propyl analog: predicted logP ~3.5–4.5 |
| Quantified Difference | Estimated +0.5 to +0.8 log units relative to unsubstituted or 4-methyl parent |
| Conditions | In silico prediction (fragment-based method, no experimental logP available) |
Why This Matters
This lipophilicity profile dictates passive membrane permeability and distribution into lipid-rich compartments, directly influencing suitability for intracellular vs. extracellular target engagement in screening campaigns.
